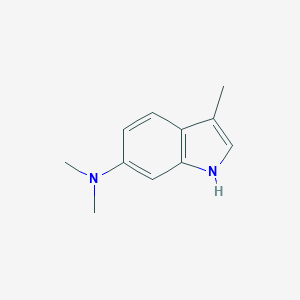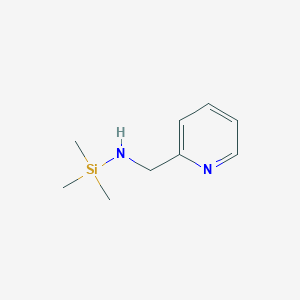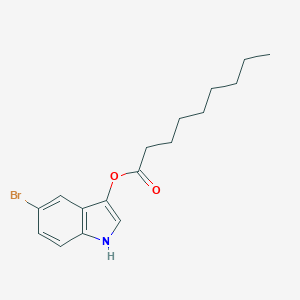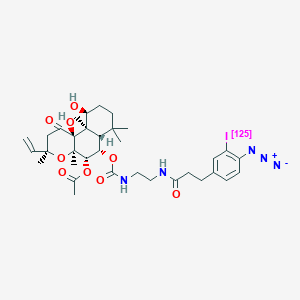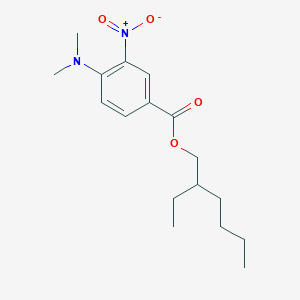
2-Ethylhexyl 4-(dimethylamino)-3-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethylhexyl 4-(dimethylamino)-3-nitrobenzoate, commonly known as Octocrylene, is a chemical compound widely used in the production of sunscreens and other cosmetic products. It is an organic compound that belongs to the family of benzophenones, which are known for their ability to absorb UV radiation. Octocrylene is a popular ingredient in sunscreens due to its ability to protect the skin from both UVA and UVB radiation.
Mechanism Of Action
Octocrylene works by absorbing UV radiation and converting it into heat energy. It does not block UV radiation but rather absorbs it and converts it into a less harmful form of energy. Octocrylene is also known to stabilize other UV filters, which enhances their effectiveness.
Biochemical And Physiological Effects
Octocrylene has been shown to have minimal toxicity and is generally considered safe for use in cosmetic products. However, some studies have suggested that Octocrylene may have estrogenic effects, which could potentially lead to hormonal imbalances. More research is needed to fully understand the long-term effects of Octocrylene on human health.
Advantages And Limitations For Lab Experiments
Octocrylene is a widely used ingredient in sunscreen and cosmetic products, making it readily available for lab experiments. It is also relatively inexpensive and easy to synthesize. However, Octocrylene has limited solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several potential future directions for research on Octocrylene. One area of interest is the development of new methods for synthesizing Octocrylene that are more efficient and environmentally friendly. Another area of interest is the development of new applications for Octocrylene, such as in the treatment of skin cancer. Finally, more research is needed to fully understand the long-term effects of Octocrylene on human health, particularly with regard to its potential estrogenic effects.
Synthesis Methods
Octocrylene is synthesized through the reaction of 3-nitrobenzoyl chloride with 2-ethylhexanol and dimethylamine. The reaction takes place in the presence of a catalyst such as triethylamine or pyridine. The resulting product is then purified through distillation and recrystallization to obtain pure Octocrylene.
Scientific Research Applications
Octocrylene has been extensively studied for its ability to protect the skin from UV radiation. It is commonly used in the production of sunscreens due to its ability to absorb both UVA and UVB radiation. Octocrylene has also been studied for its potential use in the treatment of skin cancer. Studies have shown that Octocrylene can inhibit the growth of cancer cells in vitro.
properties
CAS RN |
134682-95-4 |
|---|---|
Product Name |
2-Ethylhexyl 4-(dimethylamino)-3-nitrobenzoate |
Molecular Formula |
C17H26N2O4 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
2-ethylhexyl 4-(dimethylamino)-3-nitrobenzoate |
InChI |
InChI=1S/C17H26N2O4/c1-5-7-8-13(6-2)12-23-17(20)14-9-10-15(18(3)4)16(11-14)19(21)22/h9-11,13H,5-8,12H2,1-4H3 |
InChI Key |
GFQKECYCADMIJF-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)COC(=O)C1=CC(=C(C=C1)N(C)C)[N+](=O)[O-] |
Canonical SMILES |
CCCCC(CC)COC(=O)C1=CC(=C(C=C1)N(C)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



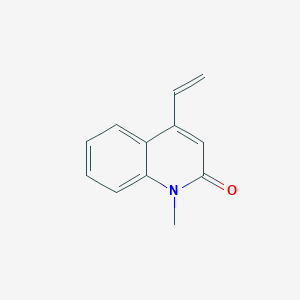
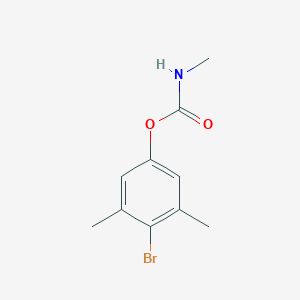
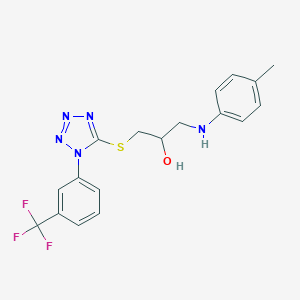
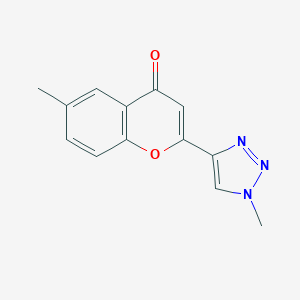
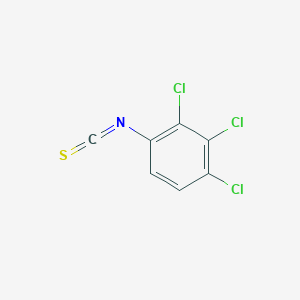
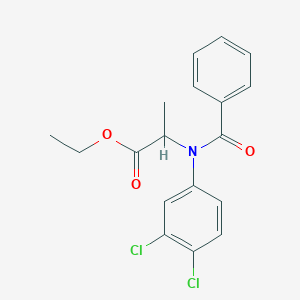
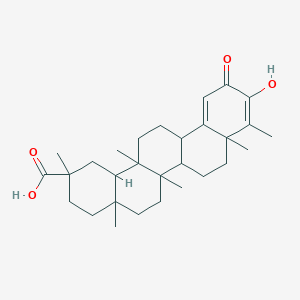
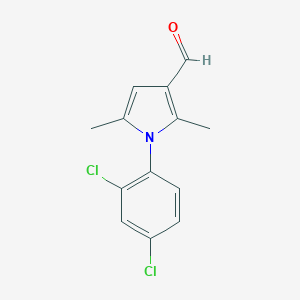
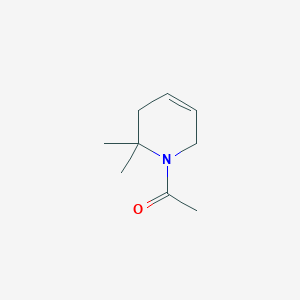
![1-(1H-Imidazo[1,2-b]pyrazol-1-yl)ethanone](/img/structure/B165852.png)
